1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride
Description
1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 4-chlorophenyl group and at the 5-position with an ethanamine moiety. Its molecular formula is C₉H₉Cl₂N₃O, with a molecular weight of 246.09 g/mol and a CAS registry number of 1311318-12-3 . This compound is typically utilized in medicinal chemistry research, particularly in targeting central nervous system (CNS) receptors or enzymes due to its balanced lipophilicity and hydrogen-bonding capacity.
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O.ClH/c1-6(12)10-13-9(14-15-10)7-2-4-8(11)5-3-7;/h2-6H,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTHFDZPHYKSNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1781933-01-4 | |
| Record name | 1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
A similar compound, pitolisant, is known to act as an antagonist and inverse agonist at the histamine h3 receptor. This receptor plays a crucial role in maintaining wakefulness and enhancing the activity of histaminergic neurons.
Mode of Action
For instance, Pitolisant, by blocking histamine autoreceptors, enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain.
Biochemical Pathways
Based on the action of similar compounds, we can infer that it may influence the histaminergic signaling pathway, which plays a significant role in maintaining wakefulness.
Pharmacokinetics
The molecular weight of a similar compound, ethanone, is 154594, which could influence its pharmacokinetic properties.
Biological Activity
1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular formula for this compound is C10H10ClN3O. The structure features a chlorophenyl group attached to an oxadiazole ring, which is critical for its biological properties.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE), which is important in the treatment of neurological disorders .
- Antioxidant Activity : Studies indicate that oxadiazole derivatives exhibit significant radical scavenging properties, suggesting potential applications in oxidative stress-related conditions .
- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, demonstrated through in vivo studies showing reduced edema in animal models .
Biological Activities
Several studies have documented the biological activities associated with this compound:
Antioxidant Activity
In vitro assays have demonstrated that derivatives of oxadiazoles possess antioxidant properties. For instance:
- DPPH Radical Scavenging Assay : Compounds showed radical scavenging activity ranging from 32% to 87% at a concentration of 25 µM .
Anti-inflammatory Activity
In vivo studies have evaluated the anti-inflammatory potential:
- Carrageenan-Induced Paw Edema Model : The compound exhibited significant edema inhibition ranging from 23.6% to 82.3% compared to the reference drug Indomethacin .
Antimicrobial Activity
Some derivatives have been tested for antimicrobial properties against various pathogens:
- Bacterial Inhibition : The compound's structural features contribute to its effectiveness against Gram-positive and Gram-negative bacteria.
Case Studies and Research Findings
Research on similar oxadiazole derivatives has provided insights into their biological activities:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyrazine-2-carboxamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies demonstrated that this compound induces apoptosis in cancer cells through the activation of specific signaling pathways, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has shown promising results against a range of bacterial and fungal pathogens. Its mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic processes. In particular, studies have highlighted its effectiveness against resistant strains of bacteria, suggesting potential for use in treating infections that are difficult to manage with existing antibiotics .
Agricultural Applications
Pesticidal Activity
The oxadiazole derivatives have been explored as potential pesticides due to their efficacy in controlling plant pathogens. N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyrazine-2-carboxamide has been tested for its ability to protect crops from fungal infections and pests. Field trials have shown that it can significantly reduce disease incidence while being less toxic to beneficial insects compared to traditional pesticides .
Herbicide Development
In addition to its pesticidal properties, this compound is being evaluated for its herbicidal activity. Preliminary studies suggest that it inhibits the growth of certain weed species without adversely affecting crop yields. This dual functionality could make it a valuable tool in integrated pest management strategies .
Materials Science
Polymer Additives
N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyrazine-2-carboxamide has also found applications as an additive in polymer formulations. Its incorporation into polymer matrices enhances thermal stability and mechanical properties, making it suitable for high-performance applications such as coatings and composites .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride can be contextualized against analogous 1,2,4-oxadiazole derivatives. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Features | Key Structural Differences |
|---|---|---|---|---|
| This compound (Target) | C₉H₉Cl₂N₃O | 246.09 | 4-Chlorophenyl, ethanamine | Reference compound |
| 1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine hydrochloride | C₁₁H₁₃N₃O₂ | 243.25 | 3-Methoxyphenyl (electron-donating) | Methoxy group alters electronic properties |
| 2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride | C₁₀H₁₁Cl₂N₃O | 260.12 | Extended ethylamine chain | Chain length impacts steric interactions |
| {2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride | C₁₁H₁₄ClN₃O₂ | 275.70 | 4-Methoxyphenyl, ethylamine | Increased hydrophilicity vs. chloro derivative |
| (4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride | C₁₀H₁₁Cl₂N₃O | 260.12 | Methyl group on oxadiazole, methanamine linkage | Steric hindrance from methyl group |
| 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride | C₁₃H₁₅Cl₂N₅O | 344.20 | Piperazine ring | Enhanced solubility and basicity |
Key Findings from Comparative Analysis
Methoxy-substituted analogs (e.g., 3- or 4-methoxyphenyl derivatives) exhibit reduced electron-withdrawing capacity, which may shift selectivity toward receptors favoring electron-rich ligands .
Chain Length and Functional Groups
- Compounds with ethylamine chains (e.g., 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride) show increased molecular weight and extended conformation compared to the target compound’s ethanamine group. This could improve membrane permeability but may reduce CNS penetration due to higher polarity .
- Piperazine-containing derivatives (e.g., 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride) introduce basic nitrogen atoms, enhancing aqueous solubility and enabling salt formation, which is advantageous for pharmacokinetic optimization .
Q & A
Q. What are the optimal synthetic routes for 1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride, and how can yield/selectivity be improved?
The synthesis typically involves cyclization of a nitrile oxide intermediate with an amidoxime precursor, followed by amine hydrochloride salt formation. Key parameters include:
- Catalysts : Use of triethylamine or DBU to facilitate cyclization .
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) for improved reaction kinetics .
- Temperature : Controlled heating (80–120°C) to minimize side reactions like over-oxidation .
Yield optimization often requires purification via column chromatography or recrystallization using ethanol/water mixtures .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the oxadiazole ring (C=N-O) and aryl chloride signals (δ 7.4–7.6 ppm for para-substituted chlorophenyl) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (CHClNO) and fragmentation patterns .
- HPLC : Purity assessment using reverse-phase C18 columns with acetonitrile/water gradients .
Q. How should researchers evaluate the compound’s toxicity in preliminary studies?
- In vitro assays : Use MTT or LDH release assays in HEK-293 or HepG2 cell lines to assess cytotoxicity .
- Handling precautions : Avoid inhalation/dermal contact due to potential amine-related irritancy; work under fume hoods with PPE .
Q. What crystallographic methods are suitable for structural determination?
- Single-crystal X-ray diffraction : Employ SHELXL for refinement, focusing on the oxadiazole ring geometry and chloride counterion positioning .
- Powder XRD : Validate bulk crystallinity and polymorphic consistency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50}50 values)?
- Meta-analysis : Compare datasets using standardized protocols (e.g., identical cell lines, assay conditions) .
- Structural validation : Confirm batch purity via NMR/HPLC and rule out degradation products .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to verify specificity for suspected targets (e.g., kinases, GPCRs) .
Q. What computational strategies support mechanistic studies of this compound?
- Molecular docking : Simulate binding to targets like 5-HT receptors or COX-2 using AutoDock Vina; prioritize poses with hydrogen bonding to the oxadiazole N-O group .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories in explicit solvent models .
Q. How does structural modification (e.g., substituent variation) impact bioactivity?
A structure-activity relationship (SAR) study comparing analogs reveals:
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Flow chemistry : Continuous reactors improve heat/mass transfer during cyclization steps .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .
- Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress and impurities .
Q. How can researchers validate the compound’s stability under physiological conditions?
- Simulated gastric fluid (SGF) assays : Incubate at pH 1.2 (37°C) for 24h; analyze degradation via LC-MS .
- Plasma stability studies : Use human plasma to assess esterase-mediated hydrolysis of the amine group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
